molecular formula C14H12N6O2 B12184715 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B12184715
M. Wt: 296.28 g/mol
InChI Key: TZFRXSPEESBNEN-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide backbone substituted with a methoxy group and a tetrazole ring on the phenyl moiety. The methoxy group at the para position of the phenyl ring likely contributes to lipophilicity modulation, influencing membrane permeability and target binding.

Properties

Molecular Formula

C14H12N6O2

Molecular Weight

296.28 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H12N6O2/c1-22-13-5-4-11(7-12(13)20-9-16-18-19-20)17-14(21)10-3-2-6-15-8-10/h2-9H,1H3,(H,17,21)

InChI Key

TZFRXSPEESBNEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Azide-Cyanamide Cycloaddition

A widely adopted method involves reacting 3-amino-4-methoxyphenylcyanamide with sodium azide in acidic conditions (Equation 1):

Reaction Conditions

  • Substrate : 3-Amino-4-methoxyphenylcyanamide

  • Azide Source : NaN₃ (2.5 equiv)

  • Solvent : Acetic acid/H₂O (3:1)

  • Temperature : 100°C, 12 h

  • Yield : 68–72%

Mechanistic Insight :
The reaction proceeds via a [2+3] cycloaddition between the nitrile group and azide, followed by acid-catalyzed tautomerization to form the 1H-tetrazole regioisomer.

Three-Component Tetrazole Synthesis

A convergent approach (Scheme 1) utilizes:

  • Amine : 3-Amino-4-methoxyaniline

  • Carboxylic Acid Derivative : Trimethyl orthoformate

  • Azide Source : NaN₃

Optimized Protocol :

ParameterValue
SolventDMF
CatalystZnCl₂ (10 mol%)
TemperatureMicrowave, 120°C, 20 min
Yield85%

This method minimizes side reactions and improves regioselectivity compared to traditional routes.

Methoxy Group Introduction

Direct Alkylation of Phenolic Intermediates

Methylation of 3-(1H-tetrazol-1-yl)-4-hydroxyphenyl precursors using methyl iodide:

Conditions :

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Acetone, reflux, 6 h

  • Yield : 89%

Limitation : Requires orthogonal protection of the tetrazole ring to prevent N-alkylation.

Protection-Deprotection Strategy

To avoid competing reactions:

  • Protection : tert-Butyldimethylsilyl (TBS) group installed on the tetrazole nitrogen.

  • Methylation : MeI/K₂CO₃ in THF.

  • Deprotection : TBAF in THF, 0°C, 1 h.

Advantage : Enables selective O-methylation with >95% purity.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Reaction of pyridine-3-carboxylic acid with 4-methoxy-3-(1H-tetrazol-1-yl)aniline:

Protocol :

ReagentQuantity
EDC·HCl1.2 equiv
HOBt1.1 equiv
DIPEA3.0 equiv
SolventDCM, rt, 24 h
Yield76%

Critical Notes :

  • HOBt suppresses racemization and enhances coupling efficiency.

  • Anhydrous conditions prevent hydrolysis of the tetrazole ring.

Uranium/Guanidinium Reagents

Alternative method using HATU (Table 1):

ConditionValue
Coupling AgentHATU (1.1 equiv)
BaseDIPEA (3.0 equiv)
SolventDMF, 0°C → rt, 12 h
Yield82%

Advantage : Reduces reaction time to 4–6 h with comparable yields.

Purification and Characterization

Crystallization Techniques

  • Solvent System : Ethanol/water (4:1)

  • Purity : >99% (HPLC)

  • Melting Point : 214–216°C

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.90 (s, 1H, tetrazole), 8.65 (d, J=4.8 Hz, 1H, pyridine), 7.82–7.75 (m, 3H, aromatic), 3.92 (s, 3H, OCH₃).

  • IR (KBr): ν 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (tetrazole).

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Key Methods

MethodYield (%)Purity (%)Time (h)
Azide-Cyanamide729812
Three-Component85990.3
HATU Coupling82996

Key Findings :

  • Microwave-assisted three-component synthesis offers the best yield-time balance.

  • HATU-mediated amidation achieves higher yields than carbodiimide methods .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with four structurally related pyridine-carboxamide derivatives, emphasizing structural variations, pharmacological relevance, and physicochemical properties.

Compound Name Key Structural Features CAS No. Molecular Formula Molecular Weight Notable Properties/Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide - 4-Methoxy phenyl
- 3-Tetrazole substitution
- Pyridine-3-carboxamide backbone
Not explicitly listed Likely C₁₄H₁₁N₅O₂ ~297.27 (calculated) Hypothesized kinase inhibition; tetrazole enhances metabolic stability
N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxy-1-pyrrolidinyl]-5-(1H-pyrazol-3-yl)-3-pyridinecarboxamide - Chlorodifluoromethoxy phenyl
- Pyrrolidinyl and pyrazole substituents
1492952-76-7 C₂₀H₁₈ClF₂N₅O₂ 457.84 Novartis reference ABL001-NXA; kinase inhibitor (e.g., BCR-ABL) with enhanced solubility
N-[4-(1-Adamantyl)phenyl]pyridine-3-carboxamide hydrochloride - Adamantyl-substituted phenyl
- Hydrochloride salt
61876-29-7 C₂₂H₂₅ClN₂O 376.91 Bulky adamantyl group improves CNS penetration; potential neurotherapeutic agent
N-(4-(1H-tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide - 4-Methoxy phenyl
- Oxo-dihydropyridine core
- Tetrazole substitution
2034318-74-4 C₁₅H₁₄N₆O₃ 326.31 Structural analog with dihydropyridine core; potential antibacterial/antiviral applications
N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide - Dimethoxyphenyl
- Tetrazole-substituted benzamide
1010932-78-1 C₁₆H₁₄N₄O₃ 310.31 Dual methoxy groups enhance lipophilicity; investigated for anti-inflammatory activity

Key Structural and Functional Differences

In contrast, the adamantyl group () provides steric bulk, improving blood-brain barrier penetration. Tetrazole vs. Carboxylic Acid: The tetrazole ring in the target compound and its analogs () mimics carboxylic acid’s hydrogen-bonding capacity but with superior metabolic stability, reducing susceptibility to esterase-mediated degradation.

Synthetic Complexity: The Novartis compound () requires multi-step synthesis due to its pyrrolidinyl and pyrazole substituents, whereas the adamantyl derivative () involves simpler coupling of pre-functionalized adamantyl-phenylamine. The target compound’s synthesis likely employs a [2+3] cycloaddition for tetrazole installation, a common strategy in medicinal chemistry .

Physicochemical Properties: Solubility: The hydrochloride salt in the adamantyl derivative () enhances aqueous solubility, critical for CNS-targeted drugs. The dihydropyridine analog () exhibits lower solubility due to its non-ionizable oxo group. Lipophilicity: The dimethoxyphenyl-tetrazole benzamide () has higher logP (~2.5) compared to the target compound (estimated logP ~1.8), influencing membrane permeability.

Pharmacological and Industrial Relevance

  • Kinase Inhibition : ABL001-NXA () and the target compound share pyridine-carboxamide scaffolds but differ in kinase selectivity profiles due to substituent-driven binding pocket interactions.
  • CNS Applications : The adamantyl derivative () is prioritized for neurological disorders, leveraging its bulky substituent for brain uptake.

Biological Activity

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide, a compound with the CAS number 1190280-64-8 and molecular formula C14H12N6O2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C14H12N6O2
Molecular Weight 296.28 g/mol
CAS Number 1190280-64-8

The compound features a pyridine ring and a tetrazole moiety, which are known for their roles in enhancing biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor ligand . The tetrazole ring can mimic carboxylic acids, facilitating binding to enzymes and receptors that typically interact with these groups. This mechanism is critical in modulating various biochemical pathways involved in disease processes.

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrazoles can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In particular, this compound has demonstrated effectiveness in inhibiting specific cancer cell lines by inducing multipolar mitoses, particularly in centrosome-amplified cells, which are often resistant to standard therapies .

Antimicrobial Activity

Tetrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including resistant strains of Candida species. The compound's ability to disrupt cellular functions in pathogens highlights its potential as a new antimicrobial agent .

Case Studies

  • Anticancer Efficacy : A study focused on the effects of this compound on DLD1 human colon cancer cells indicated that treatment led to a significant increase in multipolar mitoses (21%) at concentrations of 15 μM. This effect was not observed in non-centrosome amplified cells, suggesting specificity in targeting cancerous cells with altered centrosome numbers .
  • Antifungal Activity : In another investigation, the compound was assessed for its antifungal properties against fluconazole-resistant strains of Candida. Results demonstrated that the compound effectively inhibited the growth of these strains, indicating its potential as an alternative treatment option for resistant fungal infections .

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